

Understanding Amoxicillin: A Derivative of 6-Aminopenicillanic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *APA amoxicillin amide*

Cat. No.: *B15292617*

[Get Quote](#)

Amoxicillin is a broad-spectrum, semi-synthetic antibiotic belonging to the aminopenicillin class of beta-lactam antibiotics.^{[1][2]} The term "**APA amoxicillin amide**" is not a standard chemical nomenclature. However, it aptly describes the chemical origin of amoxicillin, which is synthesized through the formation of an amide bond to the 6-aminopenicillanic acid (6-APA) core.^{[3][4]} 6-APA is the fundamental nucleus for the synthesis of numerous semi-synthetic penicillins.^[4]

The chemical structure of amoxicillin consists of a central 6-APA moiety, which features a thiazolidine ring fused to a β -lactam ring.^[4] This core structure is attached to a side chain derived from D-(-)- α -amino-p-hydroxyphenylacetic acid via an amide linkage.^[3] It is this side chain that confers amoxicillin its enhanced spectrum of activity compared to natural penicillins.

The systematic IUPAC name for amoxicillin is (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.^[1] Its chemical formula is $C_{16}H_{19}N_3O_5S$.^[5]

Chemical Synthesis and Structure

The synthesis of amoxicillin involves the acylation of the amino group at the 6-position of the 6-aminopenicillanic acid core. This reaction creates a stable amide bond, linking the D-(-)- α -amino-p-hydroxyphenylacetyl group to the penicillin nucleus. This process is a cornerstone of semi-synthetic antibiotic production, allowing for the modification of the original penicillin structure to improve its pharmacological properties, such as oral bioavailability and spectrum of activity against various bacteria.^[1]

Below is a diagram illustrating the synthetic relationship between the precursor molecules and the final amoxicillin structure.

Figure 1. Synthesis of Amoxicillin. This diagram illustrates the formation of amoxicillin from its precursors, 6-aminopenicillanic acid (6-APA) and a D-(-)-α-amino-p-hydroxyphenylacetic acid side chain, through an acylation reaction that forms a crucial amide bond.

Physicochemical Properties

A summary of key physicochemical properties for amoxicillin and its precursor, 6-APA, is provided in the table below for comparative analysis.

Property	Amoxicillin	6-Aminopenicillanic Acid (6-APA)
Chemical Formula	<chem>C16H19N3O5S</chem> ^[5]	<chem>C8H12N2O3S</chem> ^[6]
Molar Mass	~365.4 g/mol ^[5]	~216.26 g/mol
IUPAC Name	(2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ^[1]	(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ^[6]
CAS Number	26787-78-0 ^[1]	551-16-6 ^[6]
Appearance	White crystalline powder	White crystalline powder
Solubility	Slightly soluble in water	Soluble in water

Experimental Protocols

The synthesis of amoxicillin from 6-APA is a well-established industrial process. A general experimental protocol involves the enzymatic or chemical acylation of 6-APA.

Enzymatic Synthesis Protocol (General Overview):

- Reaction Setup: 6-Aminopenicillanic acid (6-APA) is dissolved in an aqueous buffer solution, typically a phosphate buffer, to maintain a pH near neutrality.
- Enzyme Addition: A suitable enzyme, such as penicillin acylase, is added to the solution. These enzymes are often immobilized on a solid support for easier recovery and reuse.
- Side Chain Addition: An activated form of the side chain, D-(-)-α-amino-p-hydroxyphenylacetic acid (e.g., as a methyl ester), is added to the reaction mixture.
- Reaction Conditions: The reaction is carried out at a controlled temperature, often around 25-37°C, with gentle agitation to ensure proper mixing.
- Monitoring: The progress of the reaction is monitored using techniques like High-Performance Liquid Chromatography (HPLC) to measure the formation of amoxicillin and the consumption of reactants.
- Product Isolation: Once the reaction reaches completion, the enzyme is filtered off. The pH of the solution is adjusted to the isoelectric point of amoxicillin to induce precipitation.
- Purification: The precipitated amoxicillin is collected by filtration, washed with cold water and a suitable organic solvent (like acetone), and then dried under vacuum to yield the final product.

This enzymatic method is often preferred in industrial settings as it represents a more environmentally friendly "green chemistry" approach compared to traditional chemical synthesis methods, which may involve harsh conditions and hazardous reagents.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amoxicillin - Wikipedia [en.wikipedia.org]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. NIH 3D - 6-Aminopenicillanic acid [3d.nih.gov]
- 7. 6-Aminopenicillanic Acid (6-APA) - The Antibiotic Backbone - Knowledge [zbwhr.com]
- To cite this document: BenchChem. [Understanding Amoxicillin: A Derivative of 6-Aminopenicillanic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15292617#what-is-the-chemical-structure-of-apa-amoxicillin-amide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com